Tsukushinamine A
説明
Tsukushinamine A is a lupin alkaloid first isolated from Sophora franchetiana (a species in the Fabaceae family) by Ohmiya et al. in 1979 . Structurally, it belongs to the quinolizidine alkaloid class, characterized by a tetracyclic framework comprising a quinolizidine core fused with a piperidine ring (Figure 1). Its molecular formula is $ C{15}H{24}N_2O $, with a molecular weight of 248.36 g/mol.
特性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
(2R,3R,10S,12R)-2-prop-2-enyl-1,8-diazatetracyclo[8.3.1.03,8.03,12]tetradec-4-en-7-one |
InChI |
InChI=1S/C15H20N2O/c1-2-4-13-15-6-3-5-14(18)17(15)9-11-7-12(15)10-16(13)8-11/h2-3,6,11-13H,1,4-5,7-10H2/t11-,12+,13+,15+/m0/s1 |
InChIキー |
DEDKBUWNGGQJMQ-KYEXWDHISA-N |
SMILES |
C=CCC1C23C=CCC(=O)N2CC4CC3CN1C4 |
異性体SMILES |
C=CC[C@@H]1[C@]23C=CCC(=O)N2C[C@H]4C[C@@H]3CN1C4 |
正規SMILES |
C=CCC1C23C=CCC(=O)N2CC4CC3CN1C4 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Tsukushinamine A shares structural and biosynthetic similarities with other quinolizidine and lupin alkaloids. Below is a detailed comparison with three key analogs: cytisine, (-)-rhombifoline, and N-formylcytisine.
Structural Comparison
Key Observations :
- Ring Systems : this compound and (-)-rhombifoline share a tetracyclic structure, whereas cytisine is tricyclic. This difference impacts their pharmacological profiles and receptor-binding affinities .
- Functional Groups : Cytisine contains a ketone group, while this compound has a hydroxyl group. N-formylcytisine introduces a formyl group, altering solubility and bioactivity .
Pharmacological Activities:
Analytical Differentiation
Chromatographic and spectroscopic methods distinguish these compounds:
- GC-MS : Retention times and fragmentation patterns vary due to molecular weight and functional group differences. For example, this compound shows a distinct peak at m/z 248, while cytisine peaks at m/z 190 .
- NMR : $ ^{13}C $ NMR of this compound reveals signals at δ 70–75 ppm for the hydroxyl-bearing carbon, absent in cytisine .
Q & A
Basic Research Questions
Q. What are the established methods for isolating and identifying Tsukushinamine A from natural sources?
- Methodology : this compound is typically isolated using chromatographic techniques (e.g., HPLC, TLC) combined with solvent partitioning. Structural identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HR-MS) to confirm molecular formulae .
- Key Considerations : Ensure purity (>95%) via repeated crystallization or preparative HPLC. Validate spectroscopic data against published spectra for consistency .
Q. How do researchers validate the bioactivity of this compound in preliminary assays?
- Experimental Design : Use in vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate measurements, ANOVA) .
- Data Interpretation : Compare IC₅₀ values with known compounds. Address false positives by testing against non-target cell lines or using counter-screening assays .
Advanced Research Questions
Q. What synthetic routes are proposed for this compound, and what challenges arise in achieving stereochemical fidelity?
- Methodology : Retrosynthetic analysis often targets the pyrrolidine core via asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) or enzymatic resolution. Key challenges include regioselective functionalization and minimizing epimerization during coupling reactions .
- Data Contradictions : Discrepancies in reported yields (e.g., 40% vs. 25%) may stem from solvent purity or catalyst batch variations. Replicate protocols with controlled variables to isolate causes .
Q. How do researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Analytical Framework :
| Study | Proposed Mechanism | Experimental Model | Key Limitation |
|---|---|---|---|
| Study A | Apoptosis induction | HeLa cells | Lack of caspase-3 knockout validation |
| Study B | ROS inhibition | RAW 264.7 macrophages | No ROS scavenger controls |
- Resolution : Conduct orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for ROS pathways) and genetic knockouts to isolate primary mechanisms .
Q. What computational strategies are employed to model this compound’s structure-activity relationships (SAR)?
- Approach : Use density functional theory (DFT) to map electrostatic potentials and molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with site-directed mutagenesis in target proteins (e.g., kinase domains) .
- Limitations : Overreliance on static docking models may ignore conformational flexibility. Address this with molecular dynamics simulations (≥100 ns trajectories) .
Methodological Best Practices
Q. How should researchers design dose-response studies to avoid non-specific effects in this compound assays?
- Guidelines :
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves.
- Include vehicle controls (e.g., DMSO at matching concentrations) to rule out solvent interference.
- Validate selectivity via RNA-seq or proteomic profiling at subtoxic doses .
Q. What criteria determine the inclusion of this compound in structure-activity relationship (SAR) databases?
- Standards :
- Purity: ≥95% (HPLC-UV/ELSD).
- Data Completeness: Full spectroscopic characterization (NMR, MS, IR), bioactivity data (IC₅₀, EC₅₀), and synthetic protocols .
- Reproducibility: At least two independent studies reporting congruent results .
Data Presentation and Reproducibility
Q. How should conflicting spectral data for this compound be addressed in publications?
- Resolution Workflow :
Compare δ values (ppm) and coupling constants (J) with published data.
Re-run NMR under identical conditions (solvent, temperature, concentration).
Consult databases (e.g., SciFinder, Reaxys) for solvent-induced shifts or tautomeric forms .
Q. What steps ensure reproducibility in this compound’s biological assays?
- Checklist :
- Document cell line authentication (STR profiling).
- Specify serum type (e.g., FBS vs. human serum) and passage number.
- Share raw data (e.g., flow cytometry .fcs files) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
